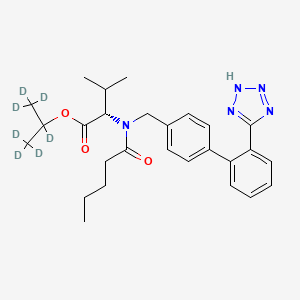

Valsartan Isopropyl-d7 Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Valsartan isopropyl ester-d7 is a deuterated derivative of valsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The deuterium atoms in valsartan isopropyl ester-d7 replace the hydrogen atoms in the isopropyl ester group, which can enhance the compound’s stability and metabolic profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of valsartan isopropyl ester-d7 typically involves the esterification of valsartan with deuterated isopropyl alcohol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include deuterated isopropyl alcohol, a catalyst such as sulfuric acid or hydrochloric acid, and a dehydrating agent like molecular sieves to remove water formed during the reaction.

Industrial Production Methods

Industrial production of valsartan isopropyl ester-d7 follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of valsartan to its deuterated ester form while minimizing side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

Valsartan isopropyl ester-d7 undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines and alcohols, often in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Valsartan carboxylic acid-d7

Reduction: Valsartan alcohol-d7

Substitution: Various valsartan derivatives depending on the nucleophile used

Scientific Research Applications

Valsartan isopropyl ester-d7 has several scientific research applications, including:

Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification of valsartan in biological samples.

Biology: Studied for its metabolic stability and pharmacokinetics compared to non-deuterated valsartan.

Medicine: Investigated for its potential to provide more consistent therapeutic effects with reduced side effects due to its enhanced stability.

Industry: Used in the development of new formulations and drug delivery systems to improve the bioavailability and efficacy of valsartan.

Mechanism of Action

Valsartan isopropyl ester-d7 exerts its effects by blocking the angiotensin II receptor type 1, preventing angiotensin II from binding and exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone secretion, and decreased blood pressure. The deuterium atoms in valsartan isopropyl ester-d7 may enhance the compound’s metabolic stability, leading to prolonged action and reduced frequency of administration.

Comparison with Similar Compounds

Similar Compounds

Valsartan: The non-deuterated form of valsartan isopropyl ester-d7.

Losartan: Another angiotensin II receptor antagonist used for similar therapeutic purposes.

Irbesartan: A compound with a similar mechanism of action but different chemical structure.

Uniqueness

Valsartan isopropyl ester-d7 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the formation of potentially harmful metabolites. This can lead to improved therapeutic outcomes and reduced side effects compared to non-deuterated valsartan and other similar compounds.

Biological Activity

Valsartan Isopropyl-d7 Ester is a deuterated derivative of Valsartan, an angiotensin II receptor antagonist widely used in the treatment of hypertension and heart failure. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, and implications in clinical research.

Overview of Valsartan and Its Derivative

Chemical Structure and Properties

- Molecular Formula : C24H29D7N5O3

- Molecular Weight : 484.64 g/mol

- Deuteration : The incorporation of deuterium atoms enhances stability and alters pharmacokinetic properties, making it suitable for various research applications, particularly in drug metabolism studies.

This compound functions primarily as an antagonist of the angiotensin II type 1 (AT1) receptor. This receptor antagonism is crucial for:

- Lowering Blood Pressure : By inhibiting the effects of angiotensin II, a potent vasoconstrictor, it relaxes blood vessels.

- Managing Heart Failure : It helps improve symptoms and quality of life by reducing cardiac workload.

Pharmacokinetics

The deuterated form may exhibit altered pharmacokinetics compared to its non-deuterated counterpart. Key pharmacokinetic parameters include:

- Absorption Rates : Potential changes due to isotopic labeling.

- Half-Life : Variations that could influence dosing regimens and therapeutic outcomes.

Comparative Analysis with Related Compounds

The following table summarizes the properties of this compound compared to related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Valsartan | C24H29N5O3 | 435.51 g/mol | Widely used antihypertensive |

| Losartan | C22H23ClN6O | 422.89 g/mol | Contains chlorine; different receptor selectivity |

| Irbesartan | C25H28N2O5 | 428.50 g/mol | Distinct structure; longer half-life |

| This compound | C24H29D7N5O3 | 484.64 g/mol | Deuterated form; enhanced metabolic tracking |

Case Studies and Clinical Trials

-

Efficacy in Hypertension Management

A study involving 19,533 patients demonstrated that valsartan-based regimens significantly lowered blood pressure within a 90-day period. The results indicated a consistent reduction in total cardiovascular risk associated with valsartan treatment . -

Metabolic Stability Studies

Research utilizing this compound has shown that deuteration aids in tracking drug metabolism more effectively than non-deuterated forms. This has implications for understanding the drug's behavior in various biological systems. -

In Vivo Studies on Cardiac Function

In animal models, valsartan has been shown to improve cardiac output and reduce left ventricular fibrosis, particularly in cases of heart failure with reduced ejection fraction .

Implications for Future Research

The unique properties of this compound make it a valuable tool for:

- Drug Metabolism Studies : Understanding how modifications affect pharmacokinetics.

- Tracer Studies : Investigating drug distribution without altering pharmacological properties.

- Combination Therapies : Exploring its effectiveness when used with other antihypertensive agents.

Properties

Molecular Formula |

C27H35N5O3 |

|---|---|

Molecular Weight |

484.6 g/mol |

IUPAC Name |

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |

InChI |

InChI=1S/C27H35N5O3/c1-6-7-12-24(33)32(25(18(2)3)27(34)35-19(4)5)17-20-13-15-21(16-14-20)22-10-8-9-11-23(22)26-28-30-31-29-26/h8-11,13-16,18-19,25H,6-7,12,17H2,1-5H3,(H,28,29,30,31)/t25-/m0/s1/i4D3,5D3,19D |

InChI Key |

XIZXKMBYUPSRFW-YKCRMNSISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)[C@H](C(C)C)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCCC |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.